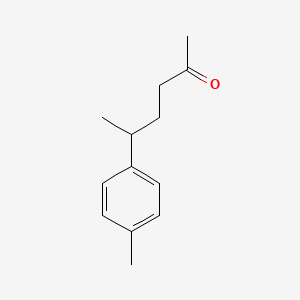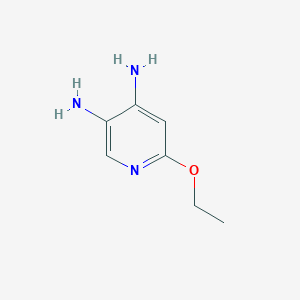
3,4-Diamino-6-ethoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diamino-6-ethoxypyridine: is an organic compound with the molecular formula C7H11N3O. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two amino groups at positions 3 and 4, and an ethoxy group at position 6 on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diamino-6-ethoxypyridine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Ethoxylation: The ethoxy group is introduced at position 6 through an etherification reaction, often using ethanol and an appropriate catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in industrial synthesis include ammonia, ethanol, and catalysts such as palladium or platinum.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,4-Diamino-6-ethoxypyridine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,4-Diamino-6-ethoxypyridine is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands for chemical reactions.
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and its ability to interact with biological targets, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,4-Diamino-6-ethoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The amino groups at positions 3 and 4, as well as the ethoxy group at position 6, play a crucial role in these interactions. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
3,4-Diaminopyridine: Lacks the ethoxy group at position 6.
6-Ethoxypyridine: Lacks the amino groups at positions 3 and 4.
3,4-Diamino-6-methoxypyridine: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 3,4-Diamino-6-ethoxypyridine is unique due to the presence of both amino groups and an ethoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H11N3O |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
6-ethoxypyridine-3,4-diamine |
InChI |
InChI=1S/C7H11N3O/c1-2-11-7-3-5(8)6(9)4-10-7/h3-4H,2,9H2,1H3,(H2,8,10) |
InChI-Schlüssel |
XCWBTZWOBAEOAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC=C(C(=C1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)

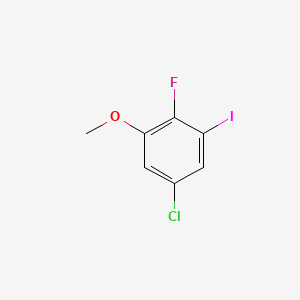
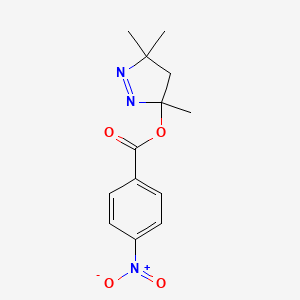



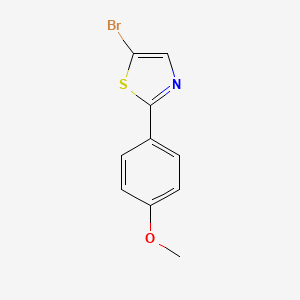
![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
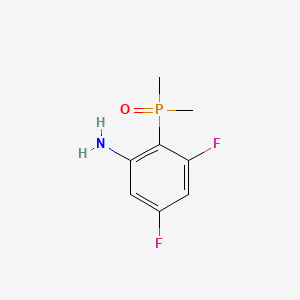
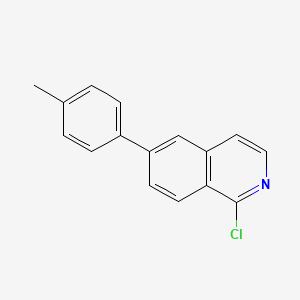
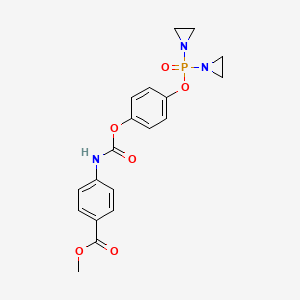
![N-[(Z)-1-(2,4-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14017907.png)
